molecular formula C18H12FN3O2S2 B2474602 N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111043-50-5

N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2474602
CAS No.: 1111043-50-5
M. Wt: 385.43
InChI Key:
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Description

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib and gefitinib . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .


Synthesis Analysis

The synthesis of quinazoline derivatives generally involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been reported .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a variety of chemical reactions, particularly in the context of medicinal chemistry .

Scientific Research Applications

Antimicrobial Applications

A derivative similar to N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, specifically the 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides, has been synthesized and exhibited significant antimicrobial activity against select gram-positive and gram-negative bacteria. The study highlighted AR8 and AR9 as the most active compounds in the series, demonstrating a promising potential for antimicrobial applications (Alagarsamy et al., 2016).

Synthesis and Antimicrobial Activity of Thiazoloquinazolines

Thiazoloquinazolines, which are closely related to the chemical structure , have been recognized for their antimicrobial and antitumor activities. Their synthesis often involves electrophilic intramolecular cyclization, and they are considered biologically active substances with diverse pharmacological actions. Research in this area has explored the reactions of N(3)-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with chalcogen tetrahalides, showcasing the potential for varied biological applications (D. Kut et al., 2021).

Synthesis and Biological Activity Prediction

The synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been conducted, and their potential biological activity was predicted using computational methods. The synthesized compounds exhibited potential as non-toxic substances with antineurotic activity, specifically highlighted for their potential in treating male reproductive and erectile dysfunctions (S. Danylchenko et al., 2016).

Synthesis of Benzimidazoquinazoline Thiones

Compounds related to the chemical structure , specifically benzimidazoquinazoline thiones, have been synthesized and are of interest due to their biological activity. These compounds have been shown to possess antihypertensive, antiallergic, and antiasthmatic effects, indicating a broad spectrum of potential pharmaceutical applications (A. Ivachtchenko et al., 2002).

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures and uses. Some quinazoline derivatives are used as anticancer drugs, but like all drugs, they can have side effects .

Future Directions

The future directions of research on quinazoline derivatives are likely to involve the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are needed to understand the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties .

Biochemical Analysis

Properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c1-9-5-6-13-12(7-9)16(23)21-15-14(26-18(25)22(13)15)17(24)20-11-4-2-3-10(19)8-11/h2-8H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWVKQQVWIVWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=CC=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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